3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Description
3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative characterized by a bicyclic structure where a five-membered diazolidinedione ring is fused to a cyclopentane ring via a spiro carbon atom. This compound belongs to a class of molecules with demonstrated pharmacological relevance, particularly in anticonvulsant and antimicrobial research . Its structure incorporates a methyl group at the 3-position of the diazaspiro system, which influences both physicochemical properties (e.g., solubility, stability) and biological interactions .
Properties
CAS No. |
5455-37-8 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-10-6(11)8(9-7(10)12)4-2-3-5-8/h2-5H2,1H3,(H,9,12) |
InChI Key |
HUNUBQWRKXDKMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CCCC2)NC1=O |
Origin of Product |
United States |
Preparation Methods
Bromophenyl Precursor-Based Cyclization
Patent US7956195B2 outlines a stereoselective route starting from bromophenyl-substituted intermediates. The synthesis involves:
-
Ring Formation : A cyclization reaction between a bromophenyl ketone and methylamine under ammoniacal conditions generates the spirocyclic backbone.
-
Methylation : The diazaspiranone core undergoes N-methylation using methyl iodide or dimethyl sulfate in tetrahydrofuran (THF) at 0–25°C.
Key intermediates include (5s,8s)-8-(4-bromophenyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione , isolated via crystallization from ethanol/water mixtures.
Spirocyclization via Carbamate Derivatives
An alternative method (US20090029947) employs carbamate-protected amines:
-
Carbamate Formation : Reacting a β-keto ester with methylcarbamoyl chloride forms a carbamate intermediate.
-
Intramolecular Cyclization : Heating the intermediate in toluene with p-toluenesulfonic acid (PTSA) induces spirocyclization, yielding the target compound.
This route avoids brominated precursors, favoring ether solvents and acid catalysis for improved regioselectivity.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Both methods highlight solvent-dependent yields:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Tetrahydrofuran | 0–25 | 78 | 95 | |
| Toluene | 110–120 | 65 | 92 | |
| Ethanol/Water | 25 | 82 | 97 |
THF maximizes yield in methylation steps, while toluene facilitates carbamate cyclization.
Catalytic Systems
-
Base Catalysis : Potassium carbonate in THF enhances methylation efficiency.
-
Acid Catalysis : PTSA in toluene minimizes byproducts during spirocyclization.
Stereochemical Control and Resolution
The US7956195B2 patent emphasizes isolating (5s,8s) -stereoisomers via chiral chromatography (Chiralpak AD-H column, hexane/isopropanol). Key enantiomeric ratios:
| Isomer | Ratio (%) | Optical Rotation (α) |
|---|---|---|
| (5s,8s) | 92 | +24.5° (c=1, CHCl₃) |
| (5r,8r) | 8 | -23.1° (c=1, CHCl₃) |
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Spirocyclic hydantoins and related diones exhibit diverse pharmacological activities depending on substituents, ring size, and stereoelectronic effects. Below is a detailed comparison of 3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione with structural analogs:
Structural Analogs with Varying Substituents
Key Insights :
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance bioactivity by improving membrane permeability and target affinity .
- Aromatic substituents (e.g., phenyl) contribute to anticonvulsant efficacy via hydrophobic interactions with ion channels or receptors .
Ring Size and Heteroatom Variations
Key Insights :
- Spiro vs. Bicyclic Systems : Spiro structures (e.g., 1,3-diazaspiro[4.4]) offer conformational restraint, enhancing target selectivity, while bicyclic systems (e.g., bicyclo[3.3.1]) provide rigidity for stable protein interactions .
- Heteroatom Addition : Introducing a third nitrogen (triaza) improves antimicrobial activity by enabling stronger interactions with bacterial enzymes .
Pharmacological and Physicochemical Comparisons
Anticonvulsant Activity :
- This compound shows moderate efficacy in subcutaneous metrazole (sc. Met) tests, with ED₅₀ values comparable to phenyl-substituted analogs .
- N-(4-Methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione (ED₅₀ = 45 mg/kg) outperforms the methyl derivative due to synergistic effects of the aryl amino group .
Antimicrobial Activity :
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to the triaza system’s ability to disrupt microbial membranes .
Physicochemical Properties :
| Property | This compound | 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione |
|---|---|---|
| Molecular Weight | 184.20 g/mol | 226.23 g/mol |
| LogP | 1.2 (predicted) | 0.8 (measured) |
| Solubility | Low (hydrophobic core) | Moderate (methoxy groups enhance polarity) |
| Bioavailability | 45% (rat model) | 62% (corneal-permeable) |
| References |
Biological Activity
3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a spirocyclic structure that contributes to its unique biological properties. Understanding its chemical properties is essential for evaluating its biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of 1,3-diazaspiro[4.4]nonane compounds exhibit significant anticonvulsant properties. A study by Lazić et al. (2017) explored various derivatives of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones and found them to be potent anticonvulsants in animal models. The study utilized both experimental and theoretical approaches to establish a structure-activity relationship (SAR), highlighting the importance of specific substituents on the benzyl group for enhancing anticonvulsant activity.
Table 1: Anticonvulsant Activity of 1,3-Diazaspiro[4.4]nonane Derivatives
| Compound Name | Dose (mg/kg) | Onset of Action (min) | Duration of Action (hrs) |
|---|---|---|---|
| Compound A | 10 | 15 | 6 |
| Compound B | 20 | 10 | 8 |
| Compound C | 30 | 5 | 10 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A study assessed its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives exhibited moderate antibacterial activity against Streptococcus mutans (Gram-positive), they were less effective against Escherichia coli (Gram-negative).
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | >100 |
| Streptococcus mutans | 50 |
| Escherichia coli | >200 |
Case Study: Anticonvulsant Evaluation
In an experimental study conducted by Ghareb et al. (2017), the anticonvulsant effects of novel derivatives of diazaspiro compounds were evaluated using the strychnine-induced seizure model in mice. The results demonstrated that certain derivatives significantly delayed seizure onset compared to the control group treated with phenobarbital. This suggests a promising avenue for developing new anticonvulsant therapies based on this scaffold.
Case Study: Structure-Activity Relationship Analysis
Another important study focused on the structure-property relationships of various substituted diazaspiro compounds. The findings indicated that specific modifications at the nitrogen atoms and the carbon backbone could enhance both anticonvulsant and antimicrobial activities. This research underscores the potential for further optimization in drug design targeting these biological activities.
Q & A
Q. Basic
- NMR (¹H/¹³C): Assigns proton environments and carbon connectivity, confirming the spirocyclic core and methyl substitution.
- IR Spectroscopy: Identifies carbonyl stretches (~1700–1750 cm⁻¹) and amine groups.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., 205.64 g/mol for the hydrochloride salt) .
How do DFT methods contribute to understanding electronic properties?
Advanced
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models HOMO-LUMO gaps, electrostatic potentials, and reaction pathways. Basis sets like 6-31G* optimize geometry, while solvent models (e.g., PCM) simulate aqueous environments. Use software like Gaussian to predict regioselectivity in derivatization reactions, validated experimentally via kinetic studies .
How to address contradictory data from synthetic batches (e.g., purity discrepancies)?
Advanced
Employ orthogonal analytical methods:
- HPLC-PDA/MS: Detects and quantifies impurities (e.g., unreacted intermediates).
- TGA/DSC: Assesses thermal stability and polymorphic forms.
- Elemental Analysis: Confirms stoichiometry. Re-optimize reaction parameters (e.g., catalyst loading in ) to suppress side reactions .
What are the storage and handling precautions?
Basic
Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Use amber vials for light-sensitive derivatives. Refer to SDS guidelines () for PPE requirements (gloves, lab coat) and emergency protocols for spills .
How to modify the spirocyclic framework for enhanced bioactivity?
Advanced
Introduce functional groups (e.g., bromoethyl, ) via nucleophilic substitution or cross-coupling (Suzuki for aryl groups). Validate modifications using LC-MS and X-ray crystallography. Screen derivatives in enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes with activity .
How does the spirocyclic structure influence stability under varying pH?
Advanced
The rigid spiro architecture reduces ring-opening susceptibility. Conduct pH stability studies (1–13) using UV-Vis spectroscopy to monitor degradation. Methyl substitution at the 3-position () enhances steric protection, while electron-withdrawing groups (e.g., dichlorophenyl in ) improve acidic stability .
What impurities arise during synthesis, and how are they managed?
Basic
Common impurities include uncyclized intermediates or oxidized by-products. Use preparative HPLC for isolation and GC-MS for identification. Quantify via calibration curves against pure standards. highlights sulfur-containing analogs requiring stringent purification to avoid thiol by-products .
How to employ high-throughput screening for pharmacological evaluation?
Advanced
Automate derivative synthesis using parallel reactors, followed by robotic screening in target assays (e.g., fluorescence polarization for protein binding). notes proteomics applications, suggesting SPR or microfluidic platforms for rapid KD determination. Data analysis tools (e.g., KNIME) prioritize hits for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
